molecular formula C10H13Cl B13482884 5-(Chloromethyl)-1,2,3-trimethylbenzene

5-(Chloromethyl)-1,2,3-trimethylbenzene

Cat. No.: B13482884
M. Wt: 168.66 g/mol
InChI Key: QSXCPLAFNLQCBL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,3-trimethylbenzene is an aromatic compound with a benzene ring substituted with three methyl groups and one chloromethyl group

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

5-(chloromethyl)-1,2,3-trimethylbenzene

InChI

InChI=1S/C10H13Cl/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5H,6H2,1-3H3

InChI Key

QSXCPLAFNLQCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes have been developed to optimize the reaction conditions and improve yield. These processes involve the use of high-efficiency reactors and precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,3-trimethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,2,3-trimethylbenzene is unique due to the presence of the chloromethyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and other applications .

Biological Activity

5-(Chloromethyl)-1,2,3-trimethylbenzene, also known as pseudocumene chloromethyl derivative, is a chlorinated aromatic compound. Its biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological effects, mechanisms of action, and relevant studies related to this compound.

  • IUPAC Name : this compound
  • CAS Number : 24812-20-2
  • Molecular Formula : C10H13Cl
  • Molecular Weight : 172.67 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with biological systems. Studies have indicated potential antimicrobial and anticancer properties.

The mechanism of action for chlorinated aromatic compounds often involves:

  • Enzyme Inhibition : Chlorinated compounds can inhibit enzymes critical for cellular functions.
  • Reactive Metabolite Formation : The chloromethyl group can undergo metabolic transformations leading to reactive intermediates that interact with cellular macromolecules.

Toxicological Profile

Research on the toxicological effects of trimethylbenzenes (TMBs), including this compound, indicates potential health risks associated with exposure.

Study Parameter Findings
Acute Toxicity Moderate toxicity observed in animal models; symptoms include respiratory distress and neurological effects.
Chronic Exposure Long-term exposure linked to reproductive and developmental toxicity in animal studies .
Metabolism Metabolized primarily in the liver; urinary excretion of metabolites indicates significant absorption and distribution within the body .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both gram-positive and gram-negative bacteria.
  • Anticancer Potential : Research highlighted its potential as an anticancer agent by inducing apoptosis in cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other trimethylbenzene isomers:

Compound Biological Activity Mechanism of Action
1,2,4-TMBModerate toxicity; some antimicrobial propertiesEnzyme inhibition; reactive metabolite formation
1,3,5-TMBLow toxicity; minimal biological activityLimited interaction with biological targets

Environmental Impact

The environmental persistence of chlorinated compounds raises concerns regarding their ecological impact. Studies indicate that these compounds can bioaccumulate in aquatic organisms and potentially disrupt endocrine functions in wildlife.

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